Cas no 20877-86-5 (1-Phenyl-3,1-Benzoxazine-2,4-Dione)

1-Phenyl-3,1-Benzoxazine-2,4-Dione 化学的及び物理的性質
名前と識別子
-
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-phenyl-
- 1-phenyl-3,1-benzoxazine-2,4-dione
- 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
- DTXSID10450153
- CS-0340419
- JXLXUQZYJCFIGY-UHFFFAOYSA-N
- SB35241
- DB-259787
- N-phenylisatoic anhydride
- SCHEMBL5124068
- A912143
- 1-phenyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 20877-86-5
- MFCD08059220
- 1-Phenyl-3,1-Benzoxazine-2,4-Dione
-
- MDL: MFCD08059220
- インチ: InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H
- InChIKey: JXLXUQZYJCFIGY-UHFFFAOYSA-N
- ほほえんだ: O=C(N(C1=CC=CC=C1)C2=CC=CC=C23)OC3=O
計算された属性
- せいみつぶんしりょう: 239.05827
- どういたいしつりょう: 239.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- PSA: 46.61
1-Phenyl-3,1-Benzoxazine-2,4-Dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-500mg |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |
20877-86-5 | 97% | 500mg |
¥3926.03 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-100mg |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |
20877-86-5 | 97% | 100mg |
¥1643.86 | 2025-01-22 | |
eNovation Chemicals LLC | D967207-500mg |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |
20877-86-5 | 95% | 500mg |
$500 | 2024-07-28 | |
eNovation Chemicals LLC | D967207-5g |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |
20877-86-5 | 95% | 5g |
$3355 | 2024-07-28 | |
TRC | P400748-50mg |
1-Phenyl-3,1-Benzoxazine-2,4-Dione |
20877-86-5 | 50mg |
$ 135.00 | 2022-06-03 | ||
Alichem | A019095453-1g |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |
20877-86-5 | 95% | 1g |
$663.40 | 2023-09-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-5g |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |
20877-86-5 | 97% | 5g |
25424.31CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-100mg |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |
20877-86-5 | 97% | 100mg |
1594.32CNY | 2021-05-08 | |
Chemenu | CM154233-1g |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |
20877-86-5 | 95% | 1g |
$720 | 2023-03-04 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-250mg |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |
20877-86-5 | 97% | 250mg |
¥2404.58 | 2025-01-22 |
1-Phenyl-3,1-Benzoxazine-2,4-Dione 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
1-Phenyl-3,1-Benzoxazine-2,4-Dioneに関する追加情報
Recent Advances in the Study of 1-Phenyl-3,1-Benzoxazine-2,4-Dione (CAS: 20877-86-5): A Comprehensive Research Brief
The compound 1-Phenyl-3,1-Benzoxazine-2,4-Dione (CAS: 20877-86-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and potential industrial applications.
One of the most notable advancements in the study of 1-Phenyl-3,1-Benzoxazine-2,4-Dione is its application in the synthesis of heterocyclic compounds with enhanced pharmacological properties. Researchers have demonstrated that this compound serves as a versatile building block for the construction of benzoxazine derivatives, which exhibit a broad spectrum of biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of benzoxazine-based inhibitors targeting bacterial DNA gyrase, with 1-Phenyl-3,1-Benzoxazine-2,4-Dione playing a pivotal role in the reaction pathway.
In addition to its synthetic utility, recent investigations have shed light on the direct biological effects of 1-Phenyl-3,1-Benzoxazine-2,4-Dione. A preclinical study conducted by a team at the University of Cambridge revealed that this compound exhibits moderate inhibitory activity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the disruption of cellular redox homeostasis, leading to the induction of apoptosis. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that further optimization of this scaffold could yield promising anticancer candidates.
The pharmacokinetic properties of 1-Phenyl-3,1-Benzoxazine-2,4-Dione have also been a subject of recent research. A 2024 study employing advanced computational modeling techniques predicted favorable absorption and distribution characteristics for this compound, with moderate plasma protein binding and acceptable metabolic stability. These in silico results, corroborated by preliminary in vitro assays, indicate that 1-Phenyl-3,1-Benzoxazine-2,4-Dione possesses drug-like properties worthy of further investigation in the drug discovery pipeline.
From an industrial perspective, recent patents have highlighted innovative methods for the large-scale production of 1-Phenyl-3,1-Benzoxazine-2,4-Dione with improved yield and purity. A particularly noteworthy advancement comes from a Japanese pharmaceutical company that developed a continuous flow chemistry approach for the synthesis of this compound, significantly reducing production costs and environmental impact compared to traditional batch methods. This technological breakthrough, documented in patent WO2023124567, has important implications for the commercial availability of this valuable chemical intermediate.
In conclusion, the growing body of research on 1-Phenyl-3,1-Benzoxazine-2,4-Dione (CAS: 20877-86-5) underscores its importance as both a synthetic building block and a biologically active scaffold. The compound's dual role in medicinal chemistry and drug development makes it a subject of continued interest for researchers across multiple disciplines. Future studies will likely focus on structural modifications to enhance its pharmacological profile and the exploration of its potential in combination therapies. As the field progresses, this compound may serve as the foundation for new classes of therapeutic agents addressing unmet medical needs.
20877-86-5 (1-Phenyl-3,1-Benzoxazine-2,4-Dione) 関連製品
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